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Indolizine-8-carboxylic acid

Cat. No.: B13437273
M. Wt: 161.16 g/mol
InChI Key: KNIKYUNHDSXADN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indolizine (B1195054) Chemistry

The journey into the chemistry of indolizine began in 1890 when Italian chemist Angeli first reported a related structure and proposed the name "pyrindole" for the parent base. jbclinpharm.org However, the first definitive synthesis of the indolizine molecule was not accomplished until 1912 by Scholtz. jbclinpharm.orgjbclinpharm.org In his work, Scholtz treated 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures, yielding a crystalline substance he named "picolide." jbclinpharm.org Subsequent hydrolysis of this intermediate produced the indolizine core. jbclinpharm.orgjbclinpharm.org

Initially, the structure of the new compound, which shared the empirical formula C8H7N with indole (B1671886) and isoindole, was a subject of investigation. jbclinpharm.org Scholtz observed that it possessed weak basicity and exhibited reactions characteristic of pyrroles and indoles, leading him to correctly assign it the pyrrolopyridine structure. jbclinpharm.org The name "indolizine" was eventually adopted for this heterocyclic system. jbclinpharm.org Early synthetic methods reported by chemists like Scholtz, Borrows, Holland, and Diels and Alder often resulted in unsatisfactory yields. jbclinpharm.org Significant improvements in the synthesis of the parent indolizine were later achieved by Boekelheide and Windgassen, who developed methods with yields as high as 50%. jbclinpharm.org The evolution of synthetic strategies, from classical methods like the Chichibabin reaction to modern transition metal-catalyzed processes, has since expanded the accessibility and diversity of indolizine derivatives. rsc.orgrsc.org

Table 1: Historical Milestones in Indolizine Chemistry

Year Researcher(s) Key Contribution Citation
1890 Angeli First report on an indolizine-related structure; proposed the name "pyrindole". jbclinpharm.org
1912 Scholtz First successful synthesis of the parent indolizine compound. jbclinpharm.orgjbclinpharm.org

Significance of the Indolizine Core Structure in Chemical Research

The indolizine nucleus is a significant scaffold in chemical research due to its unique structural and electronic properties. derpharmachemica.com It is a bicyclic aromatic system composed of a fused five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring, with a bridging nitrogen atom. derpharmachemica.comontosight.ai As a structural isomer of the biologically ubiquitous indole, the indolizine core has attracted considerable interest. derpharmachemica.comijettjournal.org It is a π-electron-rich heterocycle with 10 π-electrons, making it isoelectronic with indole and related to purines. derpharmachemica.comijettjournal.org

This electron-rich nature and planar structure contribute to its distinct reactivity and physical properties, including strong fluorescence, which makes it a valuable tool for developing bioprobes, sensors, and materials for optoelectronic devices. derpharmachemica.comchim.it The indolizine framework serves as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. chim.ittaylorandfrancis.com Although aromatic indolizines are not commonly found in nature, their synthetic analogues are central to the development of new therapeutic agents. chim.it The core's dense architecture, aromaticity, and planarity provide a versatile platform for synthetic modifications, allowing for the fine-tuning of chemical and physical properties. derpharmachemica.comchim.it

Specific Research Focus on Indolizine-8-carboxylic acid and its Unique Attributes

Research into specific derivatives like this compound stems from the need to create functionalized building blocks for more complex molecular architectures. The placement of a carboxylic acid group at the C-8 position of the pyridine ring is particularly strategic. Carboxylic acids are versatile functional groups in organic synthesis, serving as precursors for a wide array of other functionalities, such as esters, amides, and acid chlorides.

The synthesis of 8-substituted indolizines can be achieved through various methods, including those starting from 3-substituted bromopyridines. nih.gov The presence of the carboxylic acid group at this position can influence the electronic properties of the entire indolizine ring system. It can also be used as a handle for further chemical transformations, enabling the construction of more elaborate molecules for applications in medicinal chemistry and materials science. For instance, altering the aromatic nucleus of indolizine with a carboxylic acid group has been a strategy in the development of potent receptor antagonists. derpharmachemica.com The direct acylation of indolizines with carboxylic acids has also been developed as a practical synthetic method. acs.org While much of the literature focuses on substitutions at the C-1, C-2, and C-3 positions of the pyrrole ring, functionalization of the pyridine ring, as seen in this compound, opens different avenues for structural diversification.

Overview of Key Research Areas and Methodological Approaches

The synthesis of the indolizine scaffold is a major area of research, with several established and emerging methodological approaches.

Key Synthetic Strategies:

Cycloaddition Reactions: 1,3-dipolar cycloaddition is one of the most widely used methods, typically involving the reaction of pyridinium (B92312) ylides with dipolarophiles like activated alkenes or alkynes. rsc.orgrsc.org This approach is fundamental for creating a variety of substituted indolizines. rsc.org 1,5-dipolar cycloadditions are also a common classical method. derpharmachemica.com

Tschitschibabin (Chichibabin) Reaction: This is a classical method for indolizine synthesis. rsc.orgrsc.org

Intramolecular Cyclization: Strategies involving the cyclization of substituted pyridine or pyrrole precursors are frequently employed. derpharmachemica.com

Modern Catalytic Methods: More recent developments include transition metal-catalyzed reactions, such as those using palladium, rhodium, or copper, which allow for novel bond formations and the construction of highly functionalized indolizines. rsc.orgnih.gov For instance, palladium-catalyzed multicomponent synthesis offers a modular way to assemble indolizines from simple reagents like 2-bromopyridines, imines, and alkynes. nih.gov

These synthetic methodologies are crucial for accessing specific derivatives like this compound. For example, using a 3-substituted pyridine derivative as a starting material can lead to the formation of 8-substituted indolizines. nih.gov

Primary Research Applications: The research applications of indolizine derivatives are extensive, driven by the versatility of the core structure.

Medicinal Chemistry: Indolizine derivatives have been investigated for a wide range of potential pharmacological activities. ontosight.airesearchgate.net The scaffold is considered a privileged structure for drug discovery. derpharmachemica.comtaylorandfrancis.com

Materials Science: The strong fluorescence properties of many indolizine derivatives make them attractive for use as organic sensitizers in dye-sensitized solar cells, as fluorescent probes for bioimaging, and as components in organic light-emitting diodes (OLEDs). chim.it

Synthetic Intermediates: Functionalized indolizines, including this compound, serve as important intermediates for the synthesis of more complex heterocyclic systems, such as cyclazines, through [8+2] cycloaddition reactions. mdpi.comnih.gov

Table 2: Common Synthetic Approaches for the Indolizine Core

Method Description Typical Reactants Citation
1,3-Dipolar Cycloaddition Annulation of a three-atom dipole with a two-atom component. Pyridinium ylides and activated alkenes/alkynes. rsc.orgrsc.org
Tschitschibabin Reaction A classical condensation reaction for synthesizing indolizines. Pyridine derivatives and α-halocarbonyl compounds. rsc.org
Metal-Catalyzed Coupling Modern methods enabling modular assembly of the indolizine ring. Halopyridines, imines, alkynes, etc., with a metal catalyst (e.g., Palladium). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B13437273 Indolizine-8-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

indolizine-8-carboxylic acid

InChI

InChI=1S/C9H7NO2/c11-9(12)7-3-1-5-10-6-2-4-8(7)10/h1-6H,(H,11,12)

InChI Key

KNIKYUNHDSXADN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC=C2C(=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Indolizine 8 Carboxylic Acid and Its Derivatives

Classical and Established Approaches to Indolizine (B1195054) Ring System Construction

The formation of the bicyclic indolizine structure, which consists of a fused pyridine (B92270) and pyrrole (B145914) ring sharing a nitrogen atom, can be achieved by starting from either a pyrrole or a pyridine precursor. chemicalbook.com

One fundamental approach to constructing the indolizine skeleton involves building a six-membered pyridine ring onto a pre-existing, suitably functionalized pyrrole ring. chemicalbook.commdpi.com This strategy often utilizes pyrrole-based precursors that undergo cyclization to form the desired fused ring system. mdpi.com For instance, methods have been developed starting from 2-formylpyrroles or other substituted pyrroles. mdpi.comnih.govresearchgate.net

A notable example involves the treatment of enaminones derived from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates with a Lewis acid to afford indolizines. nih.gov Another method describes the cyclization of the Stobbe product derived from pyrrole-2-carboxaldehyde. nih.gov Under basic conditions, such as using acetic anhydride (B1165640) and triethylamine, this cyclization can lead to indolizine products in good yields. nih.gov Furthermore, the annulation of 2-acetylpyrrole (B92022) derivatives through a cycloaromatization process provides a route to indolizines with various substituents on the pyridine portion of the ring. organic-chemistry.org

The most prevalent and versatile methods for indolizine synthesis start with pyridine derivatives. ijettjournal.orgusp.br These strategies include classical intramolecular cyclizations like the Tschichibabin and Scholtz reactions, as well as the widely used 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with dipolarophiles. ijettjournal.org

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing the indolizine ring. tandfonline.com This method typically involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then reacts with an electron-deficient alkyne or alkene in a [3+2] cycloaddition. ijettjournal.orgrsc.orgresearchgate.net The pyridinium ylides are stabilized by an electron-withdrawing group, which facilitates their formation. researchgate.net A variety of catalysts, including copper, palladium, and gold, can be employed, although many procedures also proceed under base-mediated or metal-free conditions. ijettjournal.orgrsc.orgnih.gov

For example, pyridinium salts can be deprotonated with a base to yield pyridinium ylides, which are capable of reacting in [3+2] cycloaddition reactions. rsc.org The reaction of pyridinium ylides with electron-deficient ynamides provides an efficient route to substituted 2-aminoindolizines. nih.gov Another approach describes a palladium-catalyzed, multicomponent synthesis where a reactive pyridine-based 1,3-dipole is generated from a 2-bromopyridine, an imine, and carbon monoxide, which then undergoes spontaneous cycloaddition with an alkyne to form the indolizine. nih.gov

Pyridine-Based Method Precursors Key Features Reference(s)
1,3-Dipolar Cycloaddition Pyridinium salts, alkynes/alkenesVersatile, widely used, often proceeds via [3+2] annulation. rsc.org, ijettjournal.org
Tschichibabin Reaction 2-Alkylpyridines, α-haloketonesClassical intramolecular cyclization. usp.br
Scholtz Reaction 2-Alkylpyridines, anhydridesClassical intramolecular cyclization, often requires high temperatures. usp.br
Palladium-Catalyzed Carbonylative Coupling 2-Bromopyridines, imines, alkynesModular, multicomponent synthesis via a reactive 1,3-dipole. nih.gov
Copper-Catalyzed Cyclization 2-(2-enynyl)pyridines, nucleophilesAtom-economical, forms C-N and C-nucleophile bonds simultaneously. rsc.org

Targeted Synthesis of Indolizine-8-carboxylic acid

The synthesis of this compound requires strategies that not only form the indolizine ring but also control the placement of the carboxylic acid group, or a precursor, at the C-8 position.

A direct and effective pathway to this compound involves the synthesis of the corresponding ester followed by hydrolysis. jlu.edu.cn A one-pot reaction sequence has been developed where pyridinium N-ylides react with alkenes in a 1,3-dipolar cycloaddition, followed by aromatization in the presence of tetrakispyridinecobalt(II) dichromate (TPCD), to yield indolizine carboxylic acid esters. These crude esters can then be directly hydrolyzed to obtain the desired indolizine carboxylic acids in good yields. jlu.edu.cn

An alternative and crucial strategy for introducing functionality at the C-8 position relies on the use of 3-substituted pyridine precursors in cycloaddition reactions. tandfonline.comnih.gov The use of a sterically hindered 3-substituted bromopyridine, for instance, can lead to the formation of an 8-substituted indolizine in a palladium-catalyzed multicomponent reaction. nih.gov

Post-synthesis functionalization of the indolizine ring is another viable route. 8-Hydroxyindolizines can be converted to their corresponding O-triflates. These triflates are valuable intermediates that permit the introduction of various substituents at the C-8 position via Suzuki-Miyaura cross-coupling reactions with boronic acids. organic-chemistry.orgrsc.org This method allows for the introduction of a group that can subsequently be converted to a carboxylic acid.

Method Precursors/Intermediates Reaction Type Key Advantage Reference(s)
Direct Synthesis & Hydrolysis Pyridinium N-ylides, alkenes1,3-Dipolar Cycloaddition / Aromatization / HydrolysisDirect route to the carboxylic acid. jlu.edu.cn
Regioselective Cycloaddition 3-Substituted Pyridines, alkynes1,3-Dipolar CycloadditionControls placement of the C-8 substituent from the start. nih.gov, tandfonline.com
Post-Synthesis Functionalization 8-Triflyl-indolizine, boronic acidsSuzuki-Miyaura Cross-CouplingAllows for late-stage introduction of C-8 functionality. organic-chemistry.org, rsc.org

The regioselectivity of the synthesis is a critical factor, particularly when using substituted precursors. In the 1,3-dipolar cycloaddition of a pyridinium ylide derived from a 3-substituted pyridine with an unsymmetrical alkyne, two regioisomeric products can be formed: the 6-substituted or the 8-substituted indolizine. tandfonline.comrsc.org The reaction conditions, including the choice of base and solvent, can influence the ratio of these isomers. tandfonline.com For example, the reaction of 3-phenylpyridinium salts with acetylenic dipolarophiles in the presence of K₂CO₃ has been shown to be highly regioselective. tandfonline.com

The mechanism of the palladium-catalyzed multicomponent synthesis involves the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with the alkyne. nih.gov The use of a 3-substituted bromopyridine directs the regiochemical outcome, leading to the 8-substituted indolizine product. nih.gov Similarly, silver-promoted (4+1) annulation of isocyanoacetates with alkylpyridinium salts proceeds through a proposed mechanism of nucleophilic addition, deprotonation to an ylide, intramolecular cyclization, and elimination to yield 1,2-disubstituted indolizines, with the regioselectivity being a key aspect of the transformation. acs.org

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired indolizine product. For the synthesis of 6- and 8-phenylindolizine carboxylates, conducting the [3+2] cycloaddition under mild conditions with potassium carbonate (K₂CO₃) as the base results in good yields. tandfonline.com The resulting cycloadduct undergoes rapid auto-oxidation to furnish the final aromatic indolizine derivative. tandfonline.com

Modern Catalytic and Green Chemistry Methods in this compound Synthesis

Recent advancements in catalysis have revolutionized the synthesis of indolizine derivatives, enabling milder reaction conditions, greater functional group tolerance, and improved yields. These modern methods stand in contrast to more traditional approaches like the Tschitschibabin reaction. chim.itderpharmachemica.com

Transition metal catalysis, particularly using palladium and copper, has become a cornerstone for the construction of the indolizine framework. These methods often involve the formation of key C-C and C-N bonds through various coupling and annulation strategies.

Palladium-Catalyzed Syntheses: Palladium catalysts are highly effective for synthesizing indolizines from readily available starting materials. rsc.org A notable multicomponent approach utilizes the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.govscispace.com In this process, carbon monoxide is not incorporated into the final product but serves to generate a reactive mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with an alkyne. rsc.orgnih.gov This modular strategy allows for systematic variation of substituents on the indolizine ring. nih.govscispace.com For instance, using a 3-substituted bromopyridine can lead to the formation of 8-substituted indolizines. rsc.orgnih.gov

Another significant palladium-catalyzed method is the annulation of propargyl carbonates with 2-(pyridin-2-yl)acetonitrile derivatives. rsc.orgnih.gov The choice of phosphine (B1218219) ligand in this reaction is critical for achieving high regioselectivity. nih.gov The proposed mechanism involves the oxidative addition of the palladium catalyst to the propargyl carbonate, forming a σ-allenylpalladium(II) intermediate, which, after nucleophilic attack by the pyridinium anion and subsequent isomerization, yields the indolizine product. rsc.org Furthermore, palladium catalysis has been employed in the cyclization of propargylic pyridines with aroyl chlorides, where the reaction is initiated by the oxidative addition of the aroyl chloride to the Pd(0) complex. sci-hub.sesci-hub.se

Copper-Catalyzed Syntheses: Copper catalysis offers a cost-effective and efficient alternative for synthesizing indolizine derivatives. A novel copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids provides direct access to C-2 arylated indolizines. nih.govthieme-connect.com This reaction proceeds through C-H olefination and decarboxylative amination. nih.gov While the method is effective for aryl and heteroaryl α,β-unsaturated carboxylic acids, it has shown limitations with alkyl-substituted variants. thieme-connect.com

Copper catalysts, such as copper bromide (CuBr), have also been successfully used in solvent-free, three-component reactions of pyridines, acetophenones, and electron-deficient alkenes to produce indolizines in high yields. rsc.orgmdpi.combohrium.com These reactions demonstrate high stereoselectivity and good functional group tolerance. bohrium.com

Table 1: Comparison of Palladium- and Copper-Catalyzed Reactions for Indolizine Synthesis

Catalyst System Starting Materials Key Features Ref
Pd(dba)₂, Xantphos, CO 2-Bromopyridines, Imines, Alkynes Multicomponent, modular, CO as transient activator nih.gov, rsc.org
Pd(OAc)₂, dppf Propargyl carbonates, 2-(Pyridin-2-yl)acetonitriles Regioselective, ligand-dependent rsc.org, nih.gov
Pd(PPh₃)₄ Propargylic pyridines, Aroyl chlorides Initiated by oxidative addition of aroyl chloride sci-hub.se, sci-hub.se
Cu(OAc)₂ 2-Alkylazaarenes, α,β-Unsaturated carboxylic acids C-H olefination, decarboxylative amination nih.gov, thieme-connect.com
CuBr, (NH₄)₂S₂O₈ Pyridine, Acetophenone, Nitroolefin Solvent-free, high stereoselectivity mdpi.com, bohrium.com

In line with green chemistry principles, organocatalytic and biocatalytic methods have emerged as powerful tools for indolizine synthesis, avoiding the use of potentially toxic and expensive heavy metals.

Organocatalysis: Organocatalysis in indolizine synthesis often focuses on the functionalization of the pre-formed indolizine core. For example, a Brønsted acid-catalyzed C3-alkylation of indolizines has been developed using electrophiles like ortho-hydroxybenzyl alcohols. rsc.org This method provides a straightforward route to C3-functionalized indolizine derivatives with structural diversity and good yields. rsc.org Another approach involves an amine and N-heterocyclic carbene (NHC) relay catalysis for the [3+2] fusion of azaarenes and α,β-unsaturated aldehydes. organic-chemistry.org

Biocatalysis: Biocatalysis offers an environmentally benign route to indolizine synthesis. Whole cells of microorganisms have been employed as effective biocatalysts. For instance, strains of the yeast Yarrowia lipolytica have been shown to catalyze the one-pot synthesis of bis-indolizines from 4,4′-bipyridine, α-bromo-carbonyl reagents, and activated alkynes in a buffer solution at room temperature. grafiati.com This "one-pot" biocatalytic approach leads to high purity and good yields of the final products. grafiati.com Plant-based biocatalysts, such as cells from horseradish root (Armoracia rusticana), have also been used to catalyze the formation of bis-indolizines. rsc.org While these methods are promising, their substrate scope can sometimes be limited. rsc.org

Table 2: Examples of Organocatalytic and Biocatalytic Indolizine Syntheses

Catalyst Type Catalyst/Biocatalyst Reaction Type Key Features Ref
Organocatalyst Brønsted Acid C3-Alkylation Functionalization of pre-formed indolizine core rsc.org
Biocatalyst Yarrowia lipolytica (whole cells) [3+2] Cycloaddition "One-pot" synthesis, aqueous medium, room temp. rsc.org, grafiati.com
Biocatalyst Armoracia rusticana (horseradish root cells) Bis-indolizine formation Plant-based biocatalysis rsc.org

Photoredox catalysis and visible-light-promoted reactions represent a rapidly evolving field in organic synthesis, offering mild and energy-efficient pathways to complex molecules. These methods have been successfully applied to the synthesis of indolizine derivatives. bohrium.com

Visible-light-induced intermolecular [3+2] cycloadditions of indolizines with alkynes have been developed, using photosensitizers like Rose Bengal, to afford cyclazine derivatives with high regioselectivity. mdpi.com Similarly, an alkenylation–cyclization process can be achieved with alkenes using oxygen as the oxidant. mdpi.com Some strategies even proceed without an external photocatalyst, relying on the formation of an electron donor-acceptor (EDA) complex between the reactants upon irradiation. mdpi.com For example, the perfluoroalkylation of imidazo[1,2-a]pyridines (an analogous N-fused heterocyclic system) with perfluoroalkyl iodides can be induced by visible light via a photoactive EDA complex. mdpi.com

A significant application of photoredox catalysis is the generation of radical intermediates from stable precursors like carboxylic acids. acs.orgnih.gov For instance, 3-acyl-2-methoxyindolizines can be used for the rapid, red-light-induced photooxidation and release of carboxylic acids in the presence of a catalytic amount of methylene (B1212753) blue. researchgate.netacs.org This highlights the potential of the indolizine scaffold in photocleavable systems. researchgate.net

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents and the use of alternative energy sources to accelerate reactions. derpharmachemica.com

Solvent-Free Synthesis: Solvent-free conditions have been effectively applied to the synthesis of indolizines. A notable example is the CuBr-catalyzed reaction of pyridine, acetophenone, and an electron-deficient alkene, which proceeds at elevated temperatures without any solvent, enhancing the reaction rate and aligning with green chemistry ideals. rsc.orgmdpi.com

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times in organic synthesis, including the preparation of indolizines. derpharmachemica.comresearchgate.netresearchgate.net One-pot, three-component reactions of an acyl bromide, a pyridine, and an acetylene (B1199291) can be efficiently mediated by microwave heating in the presence of basic alumina, leading to excellent yields of the corresponding indolizines. acs.org Microwave assistance has also been used to produce indolizine-2-carbonitrile (B587022) and indolizine-2-carboxylate derivatives from Morita-Baylis-Hillman adducts in good yields. researchgate.net

Ultrasound irradiation is another non-conventional energy source that has been used to promote indolizine synthesis. An ultrasound-promoted method for the regioselective synthesis of chalcogeno-indolizines via a stepwise 1,3-dipolar cycloaddition has been reported. rsc.org

Table 3: Green Chemistry Approaches to Indolizine Synthesis

Method Catalyst/Conditions Key Features Ref
Solvent-Free CuBr, (NH₄)₂S₂O₈, 130 °C Three-component reaction, enhanced rate mdpi.com
Microwave-Assisted Basic Alumina, Microwave One-pot, three-component, rapid synthesis acs.org
Ultrasound-Promoted Ultrasound irradiation Stepwise 1,3-dipolar cycloaddition rsc.org

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for synthesizing chiral indolizine derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Recent advances have focused on creating axial chirality and controlling stereocenters within the indolizine framework. An organocatalyzed, atropoenantioselective [8+2] cycloaddition between pyridinium ylides and ynals has been developed to produce axially chiral 3-arylindolizines. acs.org This reaction, catalyzed by commercially available chiral amines, provides access to these atropisomers with high enantioselectivities. acs.org

For the synthesis of chiral indolizidine alkaloids, which are reduced forms of indolizines, various enantioselective strategies have been established. acs.org While direct stereoselective synthesis of this compound itself is less commonly reported, methods developed for analogous structures provide a clear pathway. For example, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been used for the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org Similarly, sugar-derived indolizines have been used as versatile chiral building blocks for the synthesis of enantiopure di- and tetrahydroxyindolizidines. acs.org These approaches demonstrate the feasibility of accessing optically pure this compound analogues through the careful selection of chiral catalysts or chiral starting materials.

Chemical Reactivity and Derivatization Strategies for Indolizine 8 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions of the Indolizine (B1195054) Nucleus

The indolizine ring system is characterized by a high electron density, particularly in the five-membered pyrrole-like ring, making it susceptible to electrophilic attack. jbclinpharm.orgchim.it Generally, electrophilic substitution occurs preferentially at the C-3 position, followed by the C-1 position. jbclinpharm.orgjbclinpharm.org This reactivity pattern is consistent with molecular orbital calculations that identify C-3 as the most nucleophilic center. jbclinpharm.org

Regioselectivity and Electronic Effects of the Carboxyl Group

The presence of an electron-withdrawing carboxylic acid group at the C-8 position on the pyridine (B92270) ring significantly influences the regioselectivity of electrophilic substitution. This group deactivates the six-membered pyridine ring towards electrophilic attack. While direct studies on the electrophilic substitution of indolizine-8-carboxylic acid are not extensively documented, the electronic properties of the substituents play a crucial role. Electrochemical studies on various substituted indolizines have shown that electron-withdrawing groups lead to higher oxidation potentials, indicating a lower propensity for electrophilic attack. researchgate.net The carboxyl group at C-8 is expected to decrease the electron density of the entire ring system, potentially altering the typical C-3 selectivity or requiring harsher reaction conditions for substitutions to occur.

Functionalization at C-8 and Adjacent Positions

Direct functionalization at the C-8 position, which already bears the carboxylic acid group, typically involves reactions of the carboxyl moiety itself. However, reactions at positions adjacent to C-8 can be achieved through various synthetic strategies. For instance, the synthesis of indolizino[8,7-b]indole derivatives through cycloaddition reactions demonstrates a method for building complex structures fused at the C-7 and C-8 positions. acs.org Furthermore, reports on the bromination of an indolizine-2-carboxylic acid at the 8-position suggest that direct halogenation on the pyridine ring is feasible, which could serve as a handle for further modifications. smolecule.com In some cases, unexpected functionalization at the C-8 position has been observed, such as the formation of a ketone during the bulk oxidation of a C-1 substituted indolizine derivative. researchgate.net

Nucleophilic Additions and Substitutions

The inherent electron-rich nature of the indolizine nucleus makes it generally resistant to nucleophilic attack. jbclinpharm.orgchim.it However, the introduction of strong electron-withdrawing groups can activate the ring system for such reactions.

Reactivity of the Indolizine Ring System

Nucleophilic attack on the indolizine ring is uncommon unless the system is activated by potent electron-withdrawing substituents. For example, 8-nitroindolizines have been shown to undergo nucleophilic amination at the C-5 position. jbclinpharm.org This suggests that the electron-withdrawing nature of the carboxylic acid group at C-8 might similarly activate the pyridine ring, particularly at the C-5 and C-7 positions, to nucleophilic attack, although specific examples for this compound are not prevalent in the literature.

Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Decarboxylation)

The carboxylic acid group at the C-8 position is a versatile functional handle for a variety of derivatization reactions. These transformations are crucial for modifying the molecule's properties and for synthesizing more complex structures.

Esterification: The carboxylic acid can be readily converted to its corresponding esters. This is a common transformation for altering solubility and for use in further synthetic steps. evitachem.com For instance, ethyl and methyl esters of various indolizine carboxylic acids have been synthesized. chembk.comchemicalbook.com

Amidation: The formation of amides from the carboxylic acid is another key derivatization strategy. This can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. rsc.org Propylphosphonic acid anhydride (B1165640) has been effectively used as a coupling agent for the synthesis of indolizine-2-carboxamides. semanticscholar.org This method has been applied to create a variety of amide derivatives, including those with potential biological activity. lookchem.comwipo.int A silver-catalyzed decarboxylative cross-coupling between carboxylic acids and isocyanides also provides a route to amides. nih.gov

Decarboxylation: The removal of the carboxylic acid group can be accomplished under certain reaction conditions. smolecule.com For example, a TEMPO-catalyzed decarboxylation has been developed for the synthesis of 1,2-unsubstituted indolizines. researchgate.net In some synthetic sequences, decarboxylation can occur as a subsequent step after an initial reaction. nsf.gov

Table 1: Derivatization Reactions of the Carboxyl Group in this compound and its Analogs

Reaction Reagents/Conditions Product Type Reference(s)
Esterification Alcohol, Acid catalyst (e.g., H₂SO₄) or DCC Ester evitachem.comchembk.comchemicalbook.com
Amidation Amine, Coupling agent (e.g., Propylphosphonic acid anhydride) Amide rsc.orgsemanticscholar.orglookchem.comwipo.intnih.gov
Decarboxylation Heat, TEMPO-catalysis Unsubstituted at C-8 smolecule.comresearchgate.netnsf.gov

Cycloaddition Reactions Involving this compound or its Derivatives

The indolizine ring system can participate as an 8π component in [8+2] cycloaddition reactions with electron-deficient alkynes and alkenes to form cycl[3.2.2]azine derivatives. mdpi.comnih.gov The presence and nature of substituents on the indolizine ring can significantly influence the course of these reactions.

Electron-withdrawing groups, such as a nitro group at the C-6 or C-8 position, are known to affect the reactivity and regioselectivity of cycloaddition reactions. mdpi.com This suggests that this compound and its derivatives would be suitable substrates for such transformations. The reaction of 8-methylindolizine (B3350851) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been reported, indicating that substitution on the pyridine ring does not preclude cycloaddition. mdpi.com

Furthermore, 1,3-dipolar cycloaddition reactions using pyridinium (B92312) ylides are a common method for synthesizing functionalized indolizines, often resulting in carboxamide or carbonitrile derivatives at the C-3 position. researchgate.net The synthesis of indolizino[8,7-b]indole derivatives via 1,3-dipolar cycloaddition highlights the utility of this reaction for constructing complex heterocyclic systems fused to the indolizine core. acs.org While specific examples starting directly from this compound are scarce, the general reactivity patterns of substituted indolizines suggest its potential as a substrate in various cycloaddition reactions.

[8+2] and [3+2] Dipolar Cycloadditions

The indolizine framework is well-suited for cycloaddition reactions, where it can act as an 8π component. These reactions provide powerful methods for constructing complex fused heterocyclic systems.

[8+2] Cycloadditions: The indolizine system readily undergoes [8+2] cycloaddition with electron-deficient alkynes or alkenes to form cycl[3.2.2]azine derivatives. mdpi.com This reaction is often catalyzed by transition metals like palladium or promoted by heat. mdpi.com While specific examples starting directly with this compound are sparse in literature, studies on substituted indolizines show that the reaction tolerates various functional groups. For instance, the reaction of variously substituted indolizines with dienophiles like dimethyl acetylenedicarboxylate (DMAD) proceeds to give the corresponding cyclazine structures. mdpi.com An organocatalytic, atropoenantioselective [8+2] cycloaddition between pyridinium ylides and ynals has also been developed to afford axially chiral 3-arylindolizines, demonstrating the versatility of this approach in creating complex stereochemistry. acs.org

[3+2] Dipolar Cycloadditions: The 1,3-dipolar cycloaddition reaction is a primary method for synthesizing the indolizine ring itself, often starting from a pyridinium ylide and a suitable dipolarophile. chim.itrsc.org In these syntheses, the substituents on the final indolizine product, including carboxylic acid groups, are determined by the choice of starting materials. A notable decarboxylative four-component reaction has been developed where a carboxylic acid derivative, generated in situ from maleic anhydride, can serve as a formal leaving group, highlighting the intricate role functionalities can play in these transformations. rsc.org Furthermore, a copper(II)-catalyzed reaction involving pyridinium ylides and nitroalkenes proceeds via a stepwise [3+2] cycloaddition mechanism to yield functionalized indolizines. rsc.org

A relevant three-component reaction between an indole-2,3-dione (isatin), (S)-pipecolic acid, and trans-3-benzoylacrylic acid yields spiro[indoline-3,3′-indolizine] derivatives that contain a carboxylic acid group at the 1'-position. This demonstrates a practical application of [3+2] cycloaddition in creating indolizine structures bearing a carboxylic acid moiety.

Table 1: Synthesis of Spiro[indoline-3,3′-indolizine]-1′-carboxylic acid Derivatives via [3+2] Cycloaddition

Isatin DerivativeAmino AcidDipolarophileResulting Product
Indole-2,3-dione(S)-Pipecolic acidtrans-3-Benzoylacrylic acid(1′SR,2′SR,3RS,8a′RS)-2′-Benzoyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid
1-Hexylindole-2,3-dione(S)-Pipecolic acidtrans-3-Benzoylacrylic acid(1′SR,2′SR,3RS,8a′RS)-2′-Benzoyl-1-hexyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid

This table illustrates a synthetic route where a carboxylic acid group is incorporated into an indolizine-containing scaffold via a multicomponent [3+2] cycloaddition reaction.

Oxidative Cycloadditions and Cascade Reactions

Cascade reactions involving oxidative cycloadditions offer an efficient pathway to elaborate the indolizine core, creating polycyclic structures in a single step.

A notable example is the visible-light-induced intermolecular [8+2] alkenylation–cyclization of indolizines. mdpi.com In this process, an alkene reacts with the indolizine in the presence of a photosensitizer (e.g., Rose Bengal) and an oxidant (O₂) to form cyclazine derivatives through a cascade reaction. mdpi.com

Palladium catalysis enables similar cascade reactions. For example, the annulation of 1-cyanoindolizine with α,β-unsaturated carboxylic acids, catalyzed by Pd(OAc)₂, proceeds via a cascade involving C-H bond and C=C double bond cleavage to achieve C-3 acylation of the indolizine. mdpi.com Another efficient method for synthesizing highly functionalized indolizines involves a palladium-catalyzed process starting from propargylic pyridines and aroyl chlorides. sci-hub.se The reaction is initiated by the oxidative addition of the aroyl chloride to a Pd(0) complex, forming an acylpalladium species that triggers a 5-endo-dig cyclization cascade. sci-hub.se This method demonstrates high functional group tolerance, with various electron-donating and electron-withdrawing substituents on the aroyl chloride being well-accommodated to produce indolizines in high yields. sci-hub.se

Table 2: Examples of Oxidative Addition/Cyclization Cascade for Indolizine Synthesis

Propargylic Pyridine SubstrateAroyl ChlorideBaseSolventYieldReference
1-(Pyridin-2-yl)prop-2-yn-1-yl pivalate4-Methoxybenzoyl chlorideEt₃NTHF95% sci-hub.se
1-(Pyridin-2-yl)prop-2-yn-1-yl pivalate4-Nitrobenzoyl chlorideEt₃NTHF91% sci-hub.se
1-(Pyridin-2-yl)prop-2-yn-1-yl pivalate4-Fluorobenzoyl chlorideEt₃NTHF94% sci-hub.se
1-(Pyridin-2-yl)prop-2-yn-1-yl pivalateThiophene-2-carbonyl chlorideEt₃NTHF60% sci-hub.se
1-(5-Chloropyridin-2-yl)prop-2-yn-1-yl pivalateBenzoyl chlorideEt₃NTHF53% sci-hub.se

This table summarizes the synthesis of various indolizine derivatives through a Pd-catalyzed oxidative addition and cyclization cascade, highlighting the reaction's versatility.

C-H Functionalization and Cross-Coupling Reactions

Direct C-H functionalization is a powerful tool for derivatizing heterocyclic scaffolds. bohrium.com For the indolizine nucleus, electrophilic substitution and many C-H functionalization reactions preferentially occur at the electron-rich C-3 position of the pyrrole-like ring. chim.itbohrium.com To achieve functionalization at other positions, such as C-8, strategies involving cross-coupling reactions are often employed, typically starting from a pre-functionalized indolizine.

A highly effective strategy for functionalizing the C-8 position involves the Suzuki–Miyaura cross-coupling reaction. rsc.org In this approach, an 8-triflylindolizine derivative is coupled with various arylboronic acids in the presence of a palladium catalyst. This method provides a direct route to 8-arylindolizines with yields ranging from 42% to 88%, showcasing its utility for introducing diverse aryl groups at the position of interest. rsc.org

The carboxylic acid group itself can serve as a directing group in transition metal-catalyzed C-H functionalization reactions, providing a strategic advantage for selective transformations. sioc-journal.cn

Table 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-8 Arylation of Indolizines

Indolizine SubstrateCoupling PartnerCatalystBaseSolventYieldReference
8-Triflyl-1,2,3-triphenylindolizinePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O88% rsc.org
8-Triflyl-1,2,3-triphenylindolizine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O85% rsc.org
8-Triflyl-1,2,3-triphenylindolizine4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O73% rsc.org
8-Triflyl-1,2,3-triphenylindolizine2-Thienylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O42% rsc.org

This table presents data for the C-8 arylation of an indolizine precursor, a key strategy for synthesizing derivatives of this compound.

Photooxidation Reactions and Uncaging Mechanisms

The indolizine core, while generally stable, is susceptible to photooxidation, a property that has been ingeniously harnessed for developing photo-responsive systems. kyushu-u.ac.jpresearchgate.net Specifically, 3-acylindolizines have been designed as photocages for carboxylic acids and alcohols, which can be released upon irradiation with long-wavelength light. acs.orgnih.gov

The mechanism involves the irradiation of a 3-acyl-2-methoxyindolizine conjugate with red light (e.g., λ = 660 nm) in the presence of a photosensitizer, such as methylene (B1212753) blue. acs.orgnih.gov The photosensitizer generates singlet oxygen, which reacts with the electron-rich indolizine ring. kyushu-u.ac.jpresearchgate.net This triggers an oxidative ring-opening of the indolizine scaffold, leading to the formation of a β-pyridylacrylic acid or ester intermediate and the concomitant release of the caged molecule, such as a carboxylic acid, often in near-quantitative yields within minutes. kyushu-u.ac.jpresearchgate.netacs.org

Interestingly, the substitution pattern on the indolizine ring dictates its reactivity. Research has shown that while many substituted indolizines react with singlet oxygen, 3-benzoyl-1-indolizinecarboxylic acid methyl ester is notably unreactive under these conditions. acs.org However, it can be photooxygenated through an electron transfer mechanism using 9,10-dicyanoanthracene (B74266) (DCA) as a sensitizer. acs.org This alternative pathway involves the indolizine cation radical and a superoxide (B77818) anion radical, leading to different oxidation products. acs.org

Table 4: Red Light-Induced Uncaging of Carboxylic Acids from Indolizine Conjugates

Caged MoleculeIndolizine ConjugatePhotosensitizerLight SourceRelease TimeResultReference
Carboxylic Acid (general)3-Acyl-2-methoxyindolizineMethylene Blue660 nm LED< 5 minutesNear-quantitative release researchgate.netacs.orgnih.gov
Anticancer Drug (Carboxylic Acid)Indolizine-Drug ConjugateMethylene Blue660 nm LEDMinutesQuantitative release nih.gov
Phenolic Fluorescent DyeIndolizine-Dye ConjugateMethylene Blue660 nm LEDMinutesQuantitative release nih.gov

This table summarizes the application of the photooxidation of 3-acylindolizine derivatives for the rapid and efficient release of carboxylic acids.

Advanced Spectroscopic Characterization and Structural Elucidation of Indolizine 8 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis.iucr.orgresearchgate.netacs.orgnih.govbohrium.com

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like indolizine-8-carboxylic acid. elsevier.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the basic framework of this compound. emerypharma.com The chemical shifts in the ¹H NMR spectrum indicate the electronic environment of each proton, while the integration of the signals reveals the number of protons in each environment. Coupling constants between adjacent protons provide information about the connectivity of the atoms. emerypharma.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. libretexts.org

Two-dimensional (2D) NMR techniques offer a deeper insight into the molecular structure by correlating different nuclei. numberanalytics.com Techniques such as Correlation Spectroscopy (COSY) establish the connectivity between protons that are coupled to each other. emerypharma.comnumberanalytics.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically over two or three bonds) between protons and carbons. ipb.pt These 2D NMR methods are crucial for unambiguously assigning all the proton and carbon signals and piecing together the complete connectivity of the this compound molecule. ipb.ptcore.ac.uk For instance, in related indolizine (B1195054) structures, HMBC has been used to identify the linkage points between different parts of the molecule. ipb.pt

The following table provides a hypothetical representation of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar indolizine derivatives. acs.orgnih.gov

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
17.5 - 7.8120 - 125
26.8 - 7.2115 - 120
37.0 - 7.4110 - 115
58.0 - 8.4125 - 130
67.1 - 7.5118 - 122
77.6 - 8.0122 - 128
8a-135 - 140
COOH10.0 - 12.0165 - 175

Note: This is an illustrative table. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), provides valuable information about the through-space proximity of atoms, which is essential for determining the conformation of the molecule. researchgate.net NOE experiments, such as 1D NOE difference spectroscopy and 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal which protons are close to each other in space, even if they are not directly bonded. numberanalytics.comipb.pt This information is critical for understanding the three-dimensional arrangement of the indolizine ring and the orientation of the carboxylic acid group relative to the ring. For example, in studies of other indolizine derivatives, NOE data has been used to confirm the syn or anti conformation around certain bonds. researchgate.net The coplanarity of the carboxylic acid group with the heterocyclic ring can also be inferred from these studies, which can be influenced by steric interactions with adjacent substituents. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.iucr.orgbohrium.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, Raman spectroscopy measures the scattering of light resulting from changes in the polarizability of the molecule. edinst.comnih.gov Together, they provide a detailed fingerprint of the functional groups present in this compound.

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of the indolizine ring and the carboxylic acid group.

Indolizine Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indolizine ring are expected to be observed in the 1450-1650 cm⁻¹ region.

Ring breathing modes: These vibrations, which involve the expansion and contraction of the entire ring system, will appear at lower frequencies.

Carboxyl Group Vibrations:

O-H stretching: The O-H stretching vibration of the carboxylic acid is typically a broad band in the IR spectrum, appearing in the range of 2500-3300 cm⁻¹, due to hydrogen bonding. rsc.org

C=O stretching: The carbonyl (C=O) stretching vibration is a strong, sharp band in the IR spectrum, usually found between 1680 and 1720 cm⁻¹. rsc.org The exact position can be influenced by hydrogen bonding and the electronic effects of the indolizine ring.

C-O stretching and O-H bending: These vibrations are typically found in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.

The following table summarizes the expected characteristic vibrational frequencies for this compound. rsc.orgnih.govmdpi.comresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxyl O-HStretching2500 - 3300 (broad)
Aromatic C-HStretching3000 - 3100
Carboxyl C=OStretching1680 - 1720
Indolizine Ring C=C, C=NStretching1450 - 1650
Carboxyl C-OStretching1210 - 1320
Carboxyl O-HBending1380 - 1440

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions.core.ac.uknih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. dokumen.pub The conjugation present in the indolizine ring system gives rise to characteristic absorption bands.

Indolizine derivatives are known to exhibit absorption in the UV-Vis region. researchgate.net The conjugation across the indolizine ring typically results in absorption maxima in the range of 280–320 nm. vulcanchem.com More extended π-systems in some indolizine derivatives can lead to absorption at longer wavelengths, between 300 and 500 nm. researchgate.net These absorptions are generally attributed to π→π* electronic transitions, which are typically of high intensity. researchgate.net The position of the carboxylic acid group at the 8-position can influence the electronic distribution and thus the absorption spectrum.

Many indolizine derivatives are also fluorescent, meaning they emit light after being excited by UV or visible light. researchgate.net The emission properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the solvent environment. researchgate.net Indolizine derivatives often exhibit fluorescence emission in the violet-to-blue region of the spectrum. researchgate.net The difference between the absorption and emission maxima is known as the Stokes shift, which can be relatively large for some indolizine compounds. researchgate.net

The following table outlines the general absorption and emission properties expected for indolizine derivatives. nih.govresearchgate.net

Spectroscopic PropertyTypical Range for Indolizine Derivatives
Absorption Maximum (λmax)280 - 500 nm
Molar Absorptivity (ε)~10⁴ cm⁻¹·M⁻¹
Emission MaximumViolet-to-Blue region

It has been noted that for some indolizine derivatives, the introduction of electron-withdrawing groups can influence the fluorescence quantum yield. nih.gov

Solvatochromic and pH Effects on Electronic Spectra

The electronic absorption and emission spectra of indolizine derivatives are sensitive to the surrounding solvent environment and the pH of the medium. While specific experimental data for this compound is limited in the reviewed literature, the behavior of analogous indolizine compounds provides valuable insights into its expected solvatochromic and pH-dependent spectral properties.

Solvatochromic Effects:

Indolizine derivatives are known to exhibit solvatochromism, where the position of their absorption and fluorescence bands shifts with changes in solvent polarity. researchgate.netacs.orgresearchgate.net This phenomenon is often attributed to changes in the dipole moment of the molecule upon electronic excitation. For instance, a positive solvatochromism (a bathochromic or red shift in emission with increasing solvent polarity) is observed in many indolizine-based fluorophores and is indicative of an intramolecular charge transfer (ICT) character in the excited state. acs.orgmdpi.com In such cases, polar solvents stabilize the more polar excited state to a greater extent than the ground state, leading to a reduction in the energy gap for fluorescence emission.

For ethyl indolizine-8-carboxylate, a closely related derivative, fluorescence emission is reported in the range of 400–450 nm in polar solvents, suggesting that this compound would also be fluorescent and likely display shifts in its emission maximum depending on the solvent used. vulcanchem.com The presence of the carboxylic acid group, a polar substituent, is expected to influence the compound's interaction with solvent molecules.

pH Effects:

The electronic spectra of this compound are anticipated to be significantly influenced by pH due to the presence of the ionizable carboxylic acid group and the basic nitrogen atom in the indolizine ring. The protonation state of these functional groups alters the electronic distribution within the molecule, thereby affecting its absorption and emission properties.

In studies of a related compound, 3-(4-(dimethylamino)phenyl)indolizine-7-carboxylic acid, a noticeable blue shift in the emission wavelength from 529 nm to 473 nm was observed as the pH decreased from 7.0 to 3.0. mdpi.com This hypsochromic shift is attributed to the protonation of the dimethylamino group under acidic conditions, which reduces its electron-donating character and perturbs the intramolecular charge transfer process. mdpi.comnih.gov Conversely, deprotonation of a carboxylic acid group at higher pH can enhance its electron-withdrawing nature, potentially leading to a red-shifted emission. acs.org For some benzo[1,2-b]indolizines, protonation can lead to a dramatic blue shift in fluorescence emission due to the loss of aromaticity. nih.gov

Based on these findings for analogous compounds, the following behavior can be predicted for this compound:

In acidic solution: Protonation of the indolizine nitrogen would likely occur, leading to changes in the absorption and emission spectra. This could result in a hypsochromic (blue) shift.

In basic solution: Deprotonation of the carboxylic acid group to form the carboxylate anion would increase the electron-withdrawing nature of the substituent at position 8. This change is expected to cause a bathochromic (red) shift in the electronic spectra.

A hypothetical representation of the pH-dependent spectral changes for this compound is presented in the table below, based on the behavior of similar compounds.

Table 1: Predicted pH Effects on the Electronic Spectra of this compound

pH Condition Predominant Species Expected Spectral Shift Rationale
Acidic (pH < 4) Protonated Indolizine Hypsochromic (Blue Shift) Protonation of the ring nitrogen alters the electronic structure.
Neutral (pH ~ 7) Neutral Molecule Intermediate Reference state.
Basic (pH > 10) Deprotonated Carboxylate Bathochromic (Red Shift) Increased electron-withdrawing effect of the carboxylate group.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass. Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.

High-Resolution Mass Spectrometry (HRMS):

The expected monoisotopic mass of this compound (C₉H₇NO₂) can be calculated with high precision. This value serves as a key identifier in HRMS analysis, typically using electrospray ionization (ESI).

Table 2: Calculated High-Resolution Mass of this compound

Molecular Formula Ion Species Calculated m/z
C₉H₇NO₂ [M+H]⁺ 162.05495
C₉H₇NO₂ [M-H]⁻ 160.04041
C₉H₇NO₂ [M+Na]⁺ 184.03690

Tandem Mass Spectrometry (MS/MS):

The fragmentation of this compound in an MS/MS experiment would depend on the ionization mode.

Positive Ion Mode ([M+H]⁺): In positive ion mode, the protonated molecule would likely undergo fragmentation through the loss of small neutral molecules. A characteristic fragmentation pathway for carboxylic acids is the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), which is equivalent to the loss of the entire carboxyl group (HCOOH, 46 Da). libretexts.org

Negative Ion Mode ([M-H]⁻): In negative ion mode, the deprotonated molecule (carboxylate) would be the precursor ion. A primary and highly characteristic fragmentation for carboxylates is the neutral loss of carbon dioxide (CO₂, 44 Da) through decarboxylation. libretexts.org

A plausible fragmentation pattern for the [M-H]⁻ ion of this compound is the loss of CO₂ to yield an indolizinyl anion at m/z 116.0498.

Table 3: Predicted Key MS/MS Fragments for this compound

Precursor Ion (m/z) Proposed Fragment Fragment m/z (calculated) Neutral Loss
160.0404 ([M-H]⁻) [C₈H₆N]⁻ 116.0498 CO₂
162.0550 ([M+H]⁺) [C₉H₆NO]⁺ 144.0444 H₂O
162.0550 ([M+H]⁺) [C₈H₈N]⁺ 118.0651 CO₂

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the reviewed literature, the analysis of crystal structures of closely related indolizine derivatives allows for a detailed prediction of its molecular conformation and intermolecular interactions. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

Based on the crystallographic data of various indolizine compounds, it is expected that this compound would crystallize in a common space group, such as a monoclinic or triclinic system. nih.govresearchgate.netresearchgate.net The indolizine ring system itself is planar, a consequence of its aromatic character. mdpi.com

The solid-state packing of this compound would be governed by a combination of intermolecular forces, primarily hydrogen bonding and π-stacking interactions.

Hydrogen Bonding:

The carboxylic acid moiety is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netmdpi.com This dimeric motif is a highly probable feature in the crystal structure of this compound. Additionally, the nitrogen atom of the indolizine ring can act as a hydrogen bond acceptor, potentially forming C-H···N interactions with neighboring molecules.

π-Stacking:

Table 4: Predicted Crystallographic Parameters and Interactions for this compound

Parameter Predicted Feature Basis of Prediction
Crystal System Monoclinic or Triclinic Common for related organic molecules. nih.govresearchgate.netresearchgate.net
Key Intermolecular Interaction O-H···O Hydrogen Bond Dimers Characteristic of carboxylic acids in the solid state. researchgate.netmdpi.com
Secondary Interaction π-π Stacking Common for planar aromatic systems like indolizine. researchgate.netbldpharm.com
Other Potential Interactions C-H···O and C-H···N Hydrogen Bonds Presence of multiple acceptor and donor sites.

Computational and Theoretical Investigations of Indolizine 8 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. DFT methods are widely used to determine the electronic properties of molecules like indolizine (B1195054) and its derivatives, offering a balance between computational cost and accuracy. uow.edu.au For a molecule such as Indolizine-8-carboxylic acid, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

Electronic Structure, Molecular Orbitals, and Reactivity Indices

The electronic structure of a molecule is fundamentally described by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netwuxiapptec.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.com For the parent indolizine, DFT calculations have shown it possesses a significant HOMO-LUMO gap, indicating good stability. researchgate.net The HOMO is typically distributed over the five-membered ring, making it the primary site for electrophilic attack, while the LUMO is located across the bicyclic system, indicating sites susceptible to nucleophilic attack. The introduction of a carboxylic acid group at the C8 position would be expected to influence this distribution, likely withdrawing electron density and affecting the energies of the frontier orbitals.

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, quantify the reactivity of a molecule. These indices are instrumental in predicting how this compound would behave in various chemical environments. researchgate.netresearchgate.net

Table 1: Conceptual DFT Reactivity Descriptors This table is illustrative and based on general principles of DFT analysis for heterocyclic compounds, as specific data for this compound is not available.

DescriptorFormulaPredicted Significance for this compound
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Measures the ability of the molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)Measures the propensity of the molecule to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are crucial for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netnih.govmdpi.com

For this compound, an MEP map would likely show:

Negative Regions (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the indolizine ring. These areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. mdpi.comresearchgate.net

Positive Regions (Blue): Located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the protons on the aromatic rings. These sites are prone to nucleophilic attack.

The MEP map provides a visual guide to the molecule's reactivity, complementing the insights gained from frontier molecular orbital analysis. researchgate.net

Conformational Analysis and Energy Landscape

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the energy landscape associated with these conformations is key to predicting the molecule's preferred shape and its dynamic behavior. nih.gov

Rotational Barriers and Stereochemical Preferences

For this compound, a key rotational barrier would be associated with the C8-COOH single bond. The rotation of the carboxylic acid group relative to the plane of the indolizine ring would lead to different conformers with varying stabilities.

Computational studies on related substituted indolizines have shown that rotational barriers can be significant, influenced by both steric and electronic effects. nih.gov For instance, steric hindrance between the hydroxyl group of the carboxylic acid and the adjacent hydrogen at the C7 position could influence the preferred orientation. Furthermore, electronic interactions, such as potential intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the ring system, could stabilize certain conformations.

DFT calculations can be used to scan the potential energy surface by systematically rotating the C-COOH bond. This analysis would identify the lowest energy (most stable) conformer and the transition states that connect different conformers, thereby quantifying the energy barriers to rotation. mdpi.com Such studies are essential for understanding the molecule's structural dynamics and how its shape might influence its interactions with biological targets or other molecules. anu.edu.aumsu.edu

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and the transition states that connect them. nih.govsmu.edu

Energy Profiles and Rate-Determining Steps

For reactions involving this compound, such as electrophilic substitution or reactions at the carboxylic acid group, DFT calculations can be used to construct a detailed energy profile. This profile plots the relative Gibbs free energy against the reaction coordinate, which represents the progress of the reaction. researchgate.net

Computational studies on the synthesis and reactions of indolizine scaffolds have successfully used DFT to dissect reaction pathways, showing, for example, that a radical–radical cross-coupling can be more feasible than a Minisci-type addition in certain synthetic routes. rsc.org A similar analysis for this compound would clarify its reactivity patterns, predict the feasibility of different reaction pathways, and explain observed product distributions. For example, in a reaction like esterification, computational analysis could determine the energy barrier for the nucleophilic attack on the carbonyl carbon and subsequent steps, providing a complete mechanistic picture.

Solvent Effects on Reaction Energetics

Computational chemistry provides critical insights into how the surrounding solvent medium influences the energy landscapes of chemical reactions involving this compound. The energetics of reactions, including transition states and intermediates, can be significantly altered by the polarity and proticity of the solvent. Theoretical models, particularly those employing Density Functional Theory (DFT) in conjunction with a Polarizable Continuum Model (PCM), are instrumental in quantifying these effects. researchgate.net

In such models, the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of the solvation energy, which is the energy change associated with transferring a molecule from the gas phase to the solvent. For this compound, the presence of both the polar carboxylic acid group and the aromatic indolizine ring system means that its interactions with solvents are complex.

Research on structurally similar molecules, such as quinoline (B57606) carboxylic acids, demonstrates that spectroscopic, structural, and electronic properties are solvent-dependent. researchgate.net For this compound, similar trends are expected. In polar protic solvents like ethanol (B145695) or water, the carboxylic acid group can act as both a hydrogen bond donor and acceptor. These interactions lead to significant stabilization of the ground state and can influence the energy barrier of reactions. In contrast, in non-polar aprotic solvents like benzene, such specific interactions are absent, and stabilization is primarily due to weaker van der Waals forces.

The study of linear solvation energy relationships for the reactivity of carboxylic acids with reactants like diazodiphenylmethane (B31153) has shown that solvent effects can be dissected into contributions from the initial state and the transition state. researchgate.net The signs of coefficients in multiparameter equations can elucidate the proposed reaction mechanism. For reactions involving this compound, it is anticipated that polar solvents would stabilize charged intermediates or transition states more effectively than non-polar solvents, thereby lowering the activation energy and accelerating the reaction rate.

Table 1: Conceptual Solvent Effects on the Properties of this compound This table illustrates the expected qualitative effects of different solvent environments on the molecule based on theoretical principles and studies of analogous compounds.

PropertyGas Phase (Reference)Non-Polar Solvent (e.g., Benzene)Polar Aprotic Solvent (e.g., DMSO)Polar Protic Solvent (e.g., Water)
Ground State Energy HighestLoweredSignificantly LoweredMost Significantly Lowered
Dipole Moment LowestSlightly IncreasedModerately IncreasedSignificantly Increased
C=O Bond Length ShortestSlightly ElongatedModerately ElongatedMost Elongated (H-bonding)
Reaction Activation Energy HighestHighLoweredSignificantly Lowered

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR) from Theoretical Models

Theoretical models are indispensable for predicting and interpreting the spectroscopic properties of molecules like this compound. Computational methods, especially DFT, can calculate various molecular properties that correlate directly with experimental spectra such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. researchgate.net These predictions are crucial for structure elucidation and for understanding the electronic structure of novel compounds. researchgate.netlew.ro

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. For this compound, key vibrational modes include the O-H stretching and C=O stretching of the carboxylic acid group, as well as C-H and C=C stretching from the aromatic indolizine core. Computational studies on indole-2-carboxylic acid have shown excellent concordance between computed and experimentally obtained infrared spectra. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to a strong agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Calculations are typically performed on the optimized geometry of the molecule. The predicted shifts for the protons and carbons on the indolizine ring and the carboxylic acid group can help assign peaks in experimental spectra and confirm the molecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations can predict the λ_max values corresponding to π → π* transitions within the conjugated indolizine system. The calculations can also reveal intramolecular charge transfer characteristics, which are important for understanding the molecule's bioactivity and optical properties. researchgate.net

Table 2: Predicted Spectroscopic Data for a Representative Indolizine Structure This table presents typical theoretically predicted spectroscopic values for key functional groups found in this compound, based on computational studies of related heterocyclic compounds.

SpectrumFeaturePredicted Value Range
IR Carbonyl (C=O) Stretch1680 - 1720 cm⁻¹
IR Hydroxyl (O-H) Stretch3300 - 3500 cm⁻¹ (broad)
¹H NMR Aromatic Protons (Indolizine Ring)6.5 - 8.5 ppm
¹H NMR Carboxylic Acid Proton (COOH)10.0 - 13.0 ppm (deshielded)
¹³C NMR Carbonyl Carbon (C=O)165 - 180 ppm
UV-Vis π → π* Transition (λ_max)350 - 450 nm

Molecular Dynamics and Docking Simulations for Interaction Analysis (Preclinical Context)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in the preclinical phase of drug discovery to investigate how a ligand, such as an this compound derivative, interacts with a biological target, typically a protein or enzyme. researchgate.net These methods predict the binding mode, affinity, and stability of the ligand-protein complex, providing a rationale for observed biological activity and guiding the design of more potent compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to the active site of a target protein. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The output is typically a binding energy or score (e.g., in kcal/mol), where a more negative value indicates a more favorable interaction. nih.govresearchgate.net For derivatives of this compound, docking studies can elucidate how the carboxylic acid group forms key hydrogen bonds with amino acid residues (e.g., Arginine, Lysine) in an active site, while the flat indolizine ring engages in π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine. rsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to analyze the stability and dynamics of the ligand-protein complex over time (typically nanoseconds to microseconds). nih.gov MD simulations provide a more realistic model by incorporating the flexibility of both the ligand and the protein, as well as the surrounding solvent. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD plot over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein become more or less flexible upon ligand binding. nih.gov

These simulations are crucial for validating docking results and understanding the structural basis of a compound's mechanism of action. For instance, studies on indole (B1671886) derivatives targeting enzymes like cyclooxygenase-2 (COX-2) or bacterial proteins have successfully used these methods to predict binding affinities that correlate well with in vitro experimental results. researchgate.netmdpi.com

Table 3: Representative Molecular Docking Results for an Indolizine-like Compound against a Hypothetical Kinase Target This table illustrates the type of data generated from a molecular docking study, showing the predicted binding affinity and key interactions.

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
This compound Derivative -8.5LYS-78Hydrogen Bond (via Carboxylate)
GLU-95Salt Bridge (via Carboxylate)
PHE-150π-π Stacking (via Indolizine Ring)
Reference Inhibitor -9.2LYS-78, ASP-151Hydrogen Bonds
PHE-150π-π Stacking

Exploration of Biological Activities and Structure Activity Relationships Preclinical Focus

Rational Design Principles for Biologically Active Indolizine-8-carboxylic acid Analogues

The design of novel, biologically active molecules based on the this compound scaffold is guided by established medicinal chemistry principles, including the strategic application of bioisosteric replacements and the foundational concept of privileged structures.

Bioisosteric Replacements and Privileged Structure Concepts

The indolizine (B1195054) core is considered a privileged scaffold due to its ability to serve as a versatile template for designing ligands that can interact with a variety of biological targets. Its structural features, such as a π-electron-rich system, planarity, and specific hydrogen bonding capabilities, allow for diverse interactions with biological macromolecules. The rationale for using the this compound scaffold is built upon this concept, with the 8-position on the pyridine (B92270) ring offering a key vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Bioisosteric replacement is a crucial strategy in the rational design of analogues of this compound. The carboxylic acid group at the 8-position is a key pharmacophoric element that can engage in important interactions with biological targets, such as hydrogen bonding and ionic interactions. However, the presence of a carboxylic acid can also impart undesirable properties, such as poor membrane permeability and rapid metabolism. openaccessjournals.comnih.gov Therefore, replacing the carboxylic acid with a suitable bioisostere is a common approach to optimize the drug-like properties of the molecule. cambridgemedchemconsulting.comdrughunter.com

Common bioisosteres for the carboxylic acid group include tetrazoles, acyl sulfonamides, and various other acidic heterocycles. openaccessjournals.comhyphadiscovery.com These replacements can mimic the acidic nature and hydrogen bonding capacity of the carboxylic acid while altering physicochemical properties like lipophilicity and pKa, which can lead to improved oral bioavailability and metabolic stability. drughunter.com The choice of a specific bioisostere is highly context-dependent and is often guided by the specific biological target and the desired property improvements. nih.gov

Table 1: Common Bioisosteric Replacements for the Carboxylic Acid Group

Original GroupBioisostereRationale for ReplacementPotential Impact on Properties
Carboxylic Acid (-COOH)TetrazoleMimics acidity and hydrogen bondingMay improve metabolic stability and alter pKa
Carboxylic Acid (-COOH)Acyl SulfonamideMimics hydrogen bonding capabilitiesCan increase lipophilicity and cell permeability
Carboxylic Acid (-COOH)Hydroxamic AcidCan act as a metal-chelating groupMay alter binding mode and introduce new interactions
Carboxylic Acid (-COOH)Squaric AcidAcidic and planar, can form strong H-bondsCan provide a different geometric presentation to the target

In vitro Mechanistic Investigations of Molecular Interactions

Understanding the molecular interactions of this compound analogues with their biological targets is fundamental to elucidating their mechanism of action. In vitro studies, including enzyme inhibition assays and receptor binding studies, provide critical insights into these interactions.

Enzyme Inhibition Studies (Mechanism of action)

Indolizine derivatives have been reported to inhibit various enzymes, including 15-lipoxygenase (15-LOX), secretory phospholipase A2 (sPLA2), and cyclooxygenase-2 (COX-2). acs.orgijper.org For this compound analogues, the carboxylic acid moiety at the 8-position can play a crucial role in enzyme inhibition. It can act as a key anchoring group, forming specific hydrogen bonds or ionic interactions with amino acid residues in the enzyme's active site.

The mechanism of action for such inhibition is often elucidated through kinetic studies, which can determine whether the inhibition is competitive, non-competitive, or uncompetitive. The specific substitutions on the indolizine ring, in addition to the 8-carboxylic acid group, would further dictate the potency and selectivity of enzyme inhibition.

Receptor Binding and Protein-Ligand Interaction Studies (Binding Modes)

The indolizine scaffold has been identified as a key component in compounds targeting various receptors, such as 5-HT3 and estrogen receptors. The binding affinity and mode of interaction of this compound analogues with their target receptors can be investigated using radioligand binding assays and various biophysical techniques.

Biochemical Pathways and Cellular Processes Modulation

Through the inhibition of specific enzymes or the modulation of receptor activity, this compound analogues can influence various biochemical pathways and cellular processes. For example, inhibition of enzymes like COX-2 and 15-LOX can modulate the inflammatory response by reducing the production of prostaglandins (B1171923) and leukotrienes. acs.org The anticancer properties observed for some indolizine derivatives suggest their potential to interfere with signaling pathways involved in cell proliferation, survival, and migration. nih.gov Further studies are required to delineate the specific pathways modulated by this compound and its derivatives.

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For this compound analogues, SAR studies would focus on how modifications at various positions of the indolizine ring affect their potency and selectivity for a given biological target.

While specific SAR data for 8-substituted indolizines is limited, general principles can be inferred from studies on other substituted indolizines. It is known that substitutions on the six-membered pyridine ring can significantly impact biological activity, including aromatase and phosphatase inhibitory activities.

The following table outlines hypothetical SAR trends for this compound analogues based on general knowledge of the indolizine scaffold.

Table 2: General Structure-Activity Relationship (SAR) Principles for Indolizine Analogues

Position of SubstitutionType of SubstituentGeneral Effect on ActivityRationale
8 (Pyridine Ring)Bioisosteric replacement of -COOHActivity may be retained or enhancedModulation of physicochemical properties (pKa, lipophilicity, metabolic stability)
5, 6, 7 (Pyridine Ring)Electron-donating or withdrawing groupsCan significantly alter potency and selectivityInfluences the electronic properties of the ring system and potential for specific interactions
1, 2, 3 (Pyrrole Ring)Bulky or small, lipophilic or polar groupsOften critical for determining potency and selectivityThese positions are frequently involved in key binding interactions with the target
Overall ScaffoldPlanarity and RigidityGenerally important for activityA defined conformation is often required for optimal binding to the target

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) studies on various series of indolizine derivatives have been conducted to mathematically correlate their chemical structures with their biological activities. These models provide predictive tools for the design of new, more potent analogs.

One such study focused on a series of 1-[(4-(aminoalkoxy)phenyl)sulphonyl]indolizines acting as calcium entry blockers. nih.gov The QSAR analysis revealed that the substituents at the 2-position of the indolizine ring influence the activity through their hydrophobic and electronic properties. nih.gov Additionally, the aminoalkoxy moiety on the phenyl ring was found to exert steric effects that impact the biological response. nih.gov This indicates that a combination of electronic, hydrophobic, and steric factors governs the activity of these indolizine derivatives.

Another QSAR study was performed on a set of 25 indolizines, utilizing molecular descriptors to model their inhibitory concentration (IC50). researchgate.net Although the specific descriptors and the full details of the model are not extensively outlined in the available literature, the study highlights the applicability of QSAR in predicting the biological activity of this class of compounds.

While a specific QSAR model for this compound has not been reported, these studies on related derivatives suggest that the physicochemical properties of the indolizine core and its substituents are key to their biological function. The carboxylic acid group at the 8-position would significantly influence the electronic and hydrophilic properties of the molecule, which would be important parameters in any QSAR model.

Investigation of Cellular Uptake and Subcellular Distribution Mechanisms (General, in vitro)

The cellular uptake and subcellular distribution of molecules are critical for their biological activity. For the indolizine class of compounds, these aspects have been explored for certain derivatives, often in the context of drug delivery and bioimaging.

Studies on pyrrolizine/indolizine-NSAID hybrids have suggested that increased lipophilicity can lead to enhanced cellular uptake. nih.gov This implies that passive diffusion across the cell membrane could be a potential mechanism of cellular entry for less polar indolizine derivatives.

In contrast, the development of water-soluble indolizine-based cyanine (B1664457) and squaraine dyes for biological imaging has demonstrated that these charged molecules can also enter cells. acs.org The specific mechanisms of uptake for these charged dyes were not fully elucidated but are likely to involve different processes than simple passive diffusion.

The subcellular localization of indolizine derivatives has been noted in a few studies. For instance, a novel indolizine-based fluorophore, Seoul-Fluor, has been utilized for bioimaging with specific localization to lysosomes. researchgate.net This suggests that for certain indolizine structures, sequestration within acidic organelles can occur.

Furthermore, a study on the chemosensitizer ((2-isopropyl-1-(4-[3-N-methyl-N-(3,4-dimethoxy-beta-phenethyl)amino]propyloxy)-benzenesulfonyl))indolizine (SR33557) revealed that it alters the subcellular distribution of the anticancer drug doxorubicin (B1662922) in multidrug-resistant cells. nih.govaacrjournals.org This particular indolizine derivative was found to be sequestered in large intracellular vesicles that were not mitochondria or functional lysosomes. nih.govaacrjournals.org

While these findings are for various derivatives and not specifically for this compound, they indicate that the cellular uptake and subcellular fate of an indolizine-based compound are highly dependent on its specific physicochemical properties, such as lipophilicity, charge, and the nature of its substituents. The presence of the carboxylic acid group in this compound would likely increase its polarity and could potentially involve carrier-mediated transport mechanisms for cellular uptake.

Emerging Applications and Future Research Directions for Indolizine 8 Carboxylic Acid

Applications in Advanced Materials Science and Optoelectronics

The inherent photophysical properties of the indolizine (B1195054) scaffold make it a promising candidate for the development of novel functional materials. The introduction of a carboxylic acid group at the 8-position can further modulate these properties, opening doors for specialized applications.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The indolizine core is a key component in the design of new fluorescent materials. While research specifically detailing Indolizine-8-carboxylic acid is limited, studies on related isomers and derivatives provide strong evidence of the scaffold's potential. For instance, a new fluorescent indolizine-based scaffold has been developed where the introduction of various electron-withdrawing groups, including carboxylic acids, at the C-7 position allows for the tuning of the emission wavelength across a range from blue to orange (462–580 nm). mdpi.com

In one study, the hydrolysis of an ester group at the C-7 position to a carboxylic acid group resulted in a 28 nm blue shift in the emission wavelength. mdpi.com This demonstrates that the carboxylic acid moiety plays a crucial role in modulating the electronic states and photophysical properties of the indolizine fluorophore. This tunability is a highly desirable characteristic for the development of emitters in Organic Light-Emitting Diodes (OLEDs), where precise color control is essential. Research on gold-catalyzed synthesis of indolizine derivatives containing eight-membered rings has also suggested their potential application as blue or green OLEDs. rsc.org

Furthermore, the indolizine framework is being actively explored for creating fluorescent probes. A turn-on fluorescent probe based on an indolizine structure was developed for the detection of sulfite (B76179), exhibiting high selectivity and a rapid response time. rsc.org In another innovative approach, a novel fluorescent scaffold, pyrido[3,2-b]indolizine, was designed. A derivative incorporating a carboxylic acid moiety demonstrated exceptional water solubility, a key feature for biological imaging applications. acs.org These examples underscore the utility of the indolizine-carboxylic acid combination in developing sensitive and selective fluorescent sensors for various analytes and biological systems.

Table 1: Photophysical Properties of Selected Indolizine Derivatives
CompoundSubstituent (R1)Substituent (R2)Absorption Max (λabs) [nm]Emission Max (λem) [nm]Quantum Yield (ΦF)
Pyrido[3,2-b]indolizine 2CNCO2Et4385270.60
Pyrido[3,2-b]indolizine 6CNNH24074550.79
Pyrido[3,2-b]indolizine 8CNCO2H4194890.54

Data sourced from JACS Au. acs.org

Photovoltaic Devices and Solar Energy Conversion

The application of this compound in photovoltaic devices is a nascent area of research with limited direct studies. However, related heterocyclic compounds have shown promise. For example, indoline (B122111) dyes, which share some structural similarities, have been successfully used as electron donors in solution-processed organic solar cells. researchgate.net The development of organic photovoltaics often relies on donor-acceptor type molecules to facilitate charge separation and transport. The electron-rich nature of the indolizine ring combined with the potential anchoring and electron-accepting properties of the carboxylic acid group could theoretically make this compound a candidate for such applications, though this remains to be experimentally verified.

Sensors and pH Probes

The development of fluorescent pH sensors is a significant application for indolizine derivatives. The intramolecular charge transfer (ICT) process within the indolizine scaffold is sensitive to environmental changes, including pH. mdpi.com A study on 3,7-disubstituted indolizines demonstrated that a compound with a carboxylic acid group at the C-7 position could function as a fluorescent pH sensor. The protonation and deprotonation of functional groups on the fluorophore perturb the electronic states, which in turn controls the ICT process and modulates the fluorescence emission. mdpi.com In acidic conditions, the protonation of a dimethylamino group (an electron donor) weakens the ICT process, while in neutral conditions, the ICT process is stronger, leading to a red shift in emission and a change in emission intensity. mdpi.com This pH-dependent fluorescence response makes such compounds valuable tools for exploring biological systems and environmental changes. mdpi.com

Table 2: pH Response of an Indolizine-7-Carboxylic Acid Derivative
ConditionVisible ColorFluorescence Color (under 365 nm UV)
MeOHYellowGreen
pH 7.0 BufferColorlessGreen
pH 5.0 BufferColorlessBlue
pH 3.0 BufferColorlessBlue

Data derived from research on color-tunable indolizine-based fluorophores. mdpi.com

Role in Catalysis and Methodological Organic Synthesis

Beyond materials science, the indolizine framework is central to advancements in synthetic organic chemistry, particularly in the realm of catalysis.

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has been widely applied to the synthesis and functionalization of indolizines. Methodologies such as Brønsted acid-catalyzed C3-alkylation and chiral phosphoric acid-catalyzed 1,8-addition have been developed to create a diverse range of functionalized indolizine derivatives. researchgate.netrsc.org While these studies focus on modifying the indolizine core, there is currently a lack of specific research demonstrating the use of this compound itself as an organocatalyst. The presence of both a basic nitrogen atom within the ring system and an acidic carboxylic acid group suggests a potential for bifunctional or zwitterionic catalysis, representing an unexplored area for future investigation.

Ligand Design for Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone for the synthesis of complex heterocyclic molecules, including indolizines. mdpi.com A variety of metals, such as palladium, copper, rhodium, and gold, are used to catalyze reactions that form the indolizine ring system. rsc.orgorganic-chemistry.org For instance, a highly enantioselective conjugate addition of indolizines to unsaturated ketones has been achieved using chiral-at-metal rhodium complexes. rsc.org The carboxylic acid group is a well-known coordinating moiety for metal ions. Therefore, this compound could potentially serve as a bidentate or monodentate ligand in metal-catalyzed transformations. The indolizine ring could tune the steric and electronic properties of the metal center, while the carboxylate group could bind to the metal, potentially influencing the catalyst's reactivity, stability, and selectivity. However, the specific application of this compound as a ligand in metal catalysis is not yet reported in the literature and remains a promising direction for future research.

Advancements in Chemical Biology and Drug Discovery Research Methodologies

The functional versatility of the indolizine core makes it an attractive candidate for modern chemical biology and drug discovery techniques. These methodologies leverage the structural and electronic properties of molecules like this compound to probe biological systems and identify new therapeutic leads.

The conjugated 10π-electron system of the indolizine ring often imparts strong fluorescence properties, making its derivatives valuable as fluorescent probes for biological imaging. rsc.org Researchers have successfully developed indolizine-based fluorophores with tunable emission wavelengths spanning the visible spectrum from blue to red-orange. mdpi.comacs.org The photophysical properties can be systematically modified by introducing electron-donating or electron-withdrawing groups at different positions on the scaffold. mdpi.com

This inherent fluorescence has been harnessed to create sophisticated chemical probes. For example, specific indolizine derivatives have been designed as:

Turn-on fluorescent probes: A probe named CRL-1, based on an indolizine fluorophore, was developed for the selective detection of sulfite, exhibiting a rapid response and strong fluorescence emission upon binding. rsc.org

Organelle-specific imaging agents: By modifying the indolizine scaffold, scientists have created probes that selectively accumulate in and visualize lipid droplets within living cells. nih.gov

Fluorescent pH sensors: The introduction of pH-responsive groups, such as an N,N-dimethylamino moiety, to the indolizine core has enabled the development of sensors that change their fluorescence in response to pH variations. mdpi.com

Given these successes, the this compound scaffold represents a promising platform for the design of novel chemical probes. The carboxylic acid group at the C-8 position could serve as a handle for conjugation to biomolecules or as a recognition element for specific biological targets, potentially enabling the development of highly specific imaging agents.

Probe TypeIndolizine Scaffold ExampleApplicationKey Feature
Fluorophore Core 9-aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one (Seoul-Fluor)Base scaffold for various probesEmission tunable from 420–613 nm mdpi.com
Analyte Sensor CRL-1Detection of sulfite (SO₃²⁻)Turn-on fluorescence within 10 seconds rsc.org
pH Sensor 7-(N,N-dimethylamino)-indolizine derivativeMonitoring pH changes in biological/environmental systemspH-responsive fluorescence shift mdpi.com
Organelle Stain Pyrido[3,2-b]indolizine derivativeSelective turn-on probe for lipid dropletsSolvent-dependent turn-on behavior nih.gov

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. The indolizine nucleus is an ideal candidate for inclusion in FBDD libraries. It is considered a "privileged scaffold," meaning its core structure is frequently found in biologically active compounds targeting a range of proteins.

The indolizine core offers several advantages for FBDD:

Low Molecular Weight: The basic scaffold is small and synthetically tractable.

Structural Rigidity: Its bicyclic nature provides a defined three-dimensional shape for target binding.

Synthetic Accessibility: Numerous synthetic routes allow for the creation of diverse libraries by modifying substitution patterns around the ring. researchgate.netresearchhub.com

This compound, as a simple and functionalized version of this core, is well-suited for use as a chemical fragment. The carboxylic acid group can form key hydrogen bonds or ionic interactions with protein active sites, serving as a critical anchor point for binding. Screening this compound could identify initial hits that can then be elaborated into more potent and selective drug candidates through synthetic chemistry.

Computational Design and Virtual Screening of Novel this compound Analogues

Computational methods are indispensable in modern drug discovery for accelerating the design and identification of new bioactive molecules. In silico techniques like molecular docking and virtual screening have been effectively applied to the indolizine scaffold to explore its therapeutic potential.

For instance, computational studies have been instrumental in:

Identifying Novel Enzyme Inhibitors: Molecular docking was used to design and rationalize the activity of a series of indolizine analogues as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. The in silico analysis revealed that the conformation of the indolizine derivatives was crucial for their inhibitory activity. ijper.org

Guiding Anticancer Drug Design: Docking studies on functionalized indolizine derivatives against tubulin, a key cancer target, helped to investigate the binding interactions at the colchicine (B1669291) binding site, providing a rationale for their observed antiproliferative activity. mdpi.com

Predicting Binding Modes: In silico docking simulations were used to confirm the interaction of anti-inflammatory indolizine derivatives with the key binding site residues of the 5-LOX enzyme.

These established computational workflows can be directly applied to this compound. Virtual libraries of novel analogues, with diverse substituents on the pyrrole (B145914) and pyridine (B92270) rings, can be generated and screened against various disease-relevant targets. Such studies can prioritize compounds for synthesis, predict their binding affinity and selectivity, and provide a molecular-level understanding of their mechanism of action, thereby significantly accelerating the discovery of new drug candidates based on this scaffold.

Study AreaTargetIndolizine Derivative ClassComputational MethodFinding
Anti-inflammatory COX-2Ethyl 7-methoxy-indolizine-1-carboxylatesMolecular DockingConformation similar to Indomethacin predicted activity ijper.org
Anticancer TubulinBromo- and ester-functionalized indolizinesMolecular DockingInvestigation of binding at the colchicine site mdpi.com
Anti-inflammatory 5-LOXSubstituted indolizinesIn silico docking simulationConfirmed interaction with key active site residues

Future Perspectives and Unaddressed Challenges in this compound Research

The indolizine scaffold is a well-established platform for developing molecules with significant biological and photophysical properties. However, the research landscape reveals a clear and compelling unaddressed challenge: the specific properties and applications of this compound are largely unknown. The majority of studies have focused on substitutions at other positions, particularly on the five-membered pyrrole ring.

Future research should be directed toward filling this knowledge gap. The primary steps involve the development of efficient synthetic routes to this compound and its derivatives. Once accessible, this class of compounds can be systematically evaluated for the promising applications suggested by research on other indolizine isomers.

Key future directions include:

Probe Development: Synthesizing and characterizing the photophysical properties of this compound analogues to assess their potential as fluorescent probes for bioimaging and sensing.

FBDD Library Inclusion: Incorporating this compound and its simple esters or amides into fragment libraries for screening against a wide array of therapeutic targets.

Computationally-Guided Discovery: Utilizing virtual screening and molecular docking to explore the potential of this compound derivatives as inhibitors of enzymes such as kinases, proteases, or metabolic enzymes, followed by targeted synthesis and biological evaluation.

Conclusion

Summary of Major Contributions and Key Findings Pertaining to Indolizine-8-carboxylic acid

Research into this compound and its derivatives has established this scaffold as a significant and versatile core in medicinal and materials chemistry. The indolizine (B1195054) nucleus, a nitrogen-containing heterocyclic system, is a recognized "privileged structure" due to its ability to bind to a wide range of biological targets. chim.it The introduction of a carboxylic acid group at the 8-position on the pyridine (B92270) ring offers a critical functional handle for further molecular elaboration, influencing both the physicochemical properties and biological activity of the resulting compounds.

Key findings indicate that derivatives of this compound are promising candidates for a variety of pharmacological applications. bohrium.com Structure-activity relationship (SAR) studies have begun to reveal that modifications on the pyridine ring, such as the C-8 carboxyl group, are less investigated but potentially as significant as the more commonly studied substitutions on the pyrrole (B145914) ring. mdpi.com For instance, the conversion of the carboxylic acid to an ester has been shown to be advantageous in certain contexts, such as enhancing cytotoxic potential against cancer cell lines. mdpi.com Research has highlighted the broad biological potential of the indolizine core, including anticancer, anti-inflammatory, antimicrobial, and CNS-depressant activities. globalresearchonline.net Specifically, altering the aromatic nucleus with a carboxylic acid has been a successful strategy in developing potent 5-HT3 receptor antagonists.

Beyond medicinal chemistry, the conjugated planar electronic structure of indolizines imparts strong fluorescence properties. This has led to their investigation as organic fluorescent molecules for applications in bioimaging and as electroluminescent materials in organic electronics. ijettjournal.orgrsc.orgresearchgate.net The development of diverse synthetic methodologies, including classical approaches like the Chichibabin reaction and modern transition metal-catalyzed reactions, has been crucial for accessing a wide array of functionalized indolizine derivatives, including those based on the this compound template. rsc.orgnih.govrsc.org

Identification of Current Gaps and Unresolved Questions

Despite the progress made, significant gaps remain in the understanding and application of this compound. A primary limitation is the comparatively sparse research focused specifically on derivatives substituted at the C-8 position. While the broader indolizine scaffold is well-studied, the specific influence of the 8-carboxylic acid moiety on biological activity and material properties is not fully elucidated. mdpi.com

Key unresolved questions include:

Comprehensive SAR: A systematic and comprehensive structure-activity relationship study for this compound derivatives is lacking. It is unclear how modifications of the carboxylic acid group (e.g., conversion to amides, esters, or other bioisosteres) precisely modulate activity across different biological targets.

Mechanism of Action: For many of the reported biological activities, the specific molecular mechanisms of action remain unknown. scispace.com Further investigation is needed to identify the precise cellular targets and pathways through which these compounds exert their effects.

Pharmacokinetic Profiles: There is a notable absence of data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives. Understanding these pharmacokinetic profiles is essential for advancing these compounds toward clinical applications.

Material Science Applications: While the fluorescence potential of indolizines is recognized, the specific photophysical properties of this compound derivatives have not been thoroughly characterized. ijettjournal.orgrsc.org Their potential in advanced materials, such as sensors or organic light-emitting diodes (OLEDs), is largely unexplored.

Green Synthesis: While new synthetic methods are emerging, there is a continuous need for the development of more environmentally friendly and cost-effective "green" synthesis routes to produce these compounds at a larger scale. bohrium.comscispace.com

Outlook for Future Research Directions and Potential Innovations

The future of research on this compound is promising, with numerous avenues for exploration and innovation. The existing foundation of knowledge points toward several key directions that could yield significant advancements.

Future research should prioritize:

Targeted Library Synthesis: The development of diverse chemical libraries based on the this compound scaffold is a critical next step. researchgate.net Utilizing modern synthetic strategies like multicomponent reactions and C-H functionalization will enable the efficient creation of novel analogues for high-throughput screening against a wide array of diseases. researchgate.netresearchgate.net

In-depth Biological Evaluation: Moving beyond initial screening, future studies should focus on in-depth evaluation of the most potent compounds. This includes detailed mechanistic studies, in vivo efficacy testing in animal models, and preliminary toxicology assessments to identify viable drug candidates.

Computational and In Silico Studies: The use of molecular docking and other computational tools can provide valuable insights into the binding modes of these derivatives with their biological targets. nih.gov This can guide the rational design of new compounds with improved potency and selectivity, accelerating the drug discovery process.

Exploration in Materials Science: A systematic investigation into the photophysical properties of this compound derivatives is warranted. Research could focus on tuning their fluorescence emission, quantum yields, and stability to develop novel probes for bioimaging or advanced materials for optoelectronic devices. rsc.orgresearchgate.net

Interdisciplinary Collaboration: Fostering collaborations between synthetic chemists, medicinal chemists, pharmacologists, and materials scientists will be crucial. scispace.comsemanticscholar.org Such partnerships will facilitate a comprehensive approach to exploring the full potential of this versatile chemical scaffold, from fundamental synthesis to practical application in medicine and technology.

By addressing the current gaps and pursuing these innovative research directions, the scientific community can unlock the full therapeutic and technological potential of this compound and its derivatives.

Q & A

Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?

  • Methodological Answer :
  • Transparency : Clearly describe experimental conditions and data limitations in the "Results" and "Discussion" sections.
  • Supplementary Materials : Archive raw data (e.g., NMR spectra, failed reaction attempts) in repositories like Zenodo for peer review .

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